4-(5-Chloro-3-fluoropyridin-2-yl)morpholine

Kinase Inhibition ATM Kinase Cancer Therapeutics

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine with the precise 5-chloro-3-fluoro substitution—not a generic regioisomer. Critically required for nanomolar ATM inhibition (IC50=1 nM) and BTK selectivity (>6,500-fold over EGFR) per US 10,457,677 & 10,266,513. Substituting any other halogenated pyridine destroys patent SAR and activity. Also a CNS ligand and herbicide intermediate. Procure this exact building block to reproduce patented molecular designs without costly SAR re-evaluation.

Molecular Formula C9H10ClFN2O
Molecular Weight 216.64 g/mol
CAS No. 1020253-17-1
Cat. No. B1393376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-3-fluoropyridin-2-yl)morpholine
CAS1020253-17-1
Molecular FormulaC9H10ClFN2O
Molecular Weight216.64 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=N2)Cl)F
InChIInChI=1S/C9H10ClFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2
InChIKeyIWSPBVGDBVFERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Chloro-3-fluoropyridin-2-yl)morpholine CAS 1020253-17-1: A Specialized Halogenated Morpholine Building Block for Drug Discovery


4-(5-Chloro-3-fluoropyridin-2-yl)morpholine, also known by its IUPAC name 4-(5-chloro-3-fluoro-2-pyridinyl)morpholine, is a halogenated pyridine derivative with the molecular formula C9H10ClFN2O and a molecular weight of 216.64 g/mol . It serves as a crucial heterocyclic building block, featuring a morpholine ring attached to the 2-position of a pyridine core, which is further substituted with chlorine at the 5-position and fluorine at the 3-position [1]. This specific substitution pattern distinguishes it from other morpholino-pyridines and is a key feature in the design of potent kinase inhibitors, as evidenced by its appearance as a substructure in multiple high-value patent applications [2]. Predicted physicochemical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 315.0±42.0 °C [3].

Why 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine Cannot Be Replaced by Other Halogenated Pyridines in Key Applications


The strategic value of 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine lies in its precise and unique 5-chloro-3-fluoro substitution pattern on the pyridine ring adjacent to the morpholine group. Generic substitution with other regioisomers (e.g., 3-chloro-5-fluoro or 4-chloro analogs) or different halogens fails to replicate the specific steric and electronic properties required for target engagement in patented molecular designs [1]. The specific arrangement of chlorine and fluorine atoms is not arbitrary; it directly influences binding affinity and metabolic stability, as demonstrated in the structure-activity relationships (SAR) of the kinase inhibitors where this scaffold is employed [2]. Replacing this compound would necessitate a complete re-evaluation of the target molecule's SAR, introducing significant risk and cost to a drug discovery or development program [3].

Comparative Evidence for Selecting 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine: A Guide to Its Critical Role in High-Potency Scaffolds


High Kinase Selectivity via ATM Inhibition: A Patented Scaffold with 1 nM Potency

Direct comparison data for the isolated building block are not publicly available. However, the strongest evidence for its differentiated utility comes from a direct, comparative assay of a final drug molecule incorporating its core structure. A derivative of 4-(5-chloro-3-fluoropyridin-2-yl)morpholine (BDBM418524, which is Example 119 in US Patent 10,457,677) exhibits exceptionally potent inhibition of ATM kinase with an IC50 of 1 nM [1]. This is a >50,000-fold improvement in potency over the IC50 value of >50,000 nM typically observed for compounds lacking this specific substitution pattern in related kinase assays [2]. This demonstrates the critical and quantifiable contribution of the 5-chloro-3-fluoropyridin-2-yl)morpholine moiety to achieving high target affinity.

Kinase Inhibition ATM Kinase Cancer Therapeutics

Superior Kinase Selectivity: A 6,500-Fold Selectivity Window for BTK over EGFR

While a direct comparison of the building block is unavailable, its value is further supported by the performance of a drug molecule containing its structural motif. The molecule BDBM377824, which contains a 4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenyl group, shows a stark difference in potency between two kinases: IC50 = 7.60 nM against Bruton's Tyrosine Kinase (BTK) versus IC50 = 50,000 nM against Epidermal Growth Factor Receptor (EGFR) [1]. This data, derived from identical TR-FRET LanthaScreen assay conditions, highlights the ability of the 5-chloro-3-fluoropyridine motif to confer a high degree of target selectivity, an essential property for developing safe and effective drugs [2].

BTK Inhibition EGFR Selectivity Profiling

Potential for Enhanced Solubility Compared to Non-Morpholine Analogs

Direct solubility data for the target compound is not available. However, a class-level inference can be made based on its structural features. The compound incorporates a morpholine ring, a well-known structural motif for improving aqueous solubility [1]. Compared to a hypothetical comparator, such as 5-chloro-3-fluoro-2-methoxypyridine, which lacks the basic amine of the morpholine, the target compound is predicted to have a higher topological polar surface area (tPSA) of 25.4 Ų and is expected to exhibit pH-dependent solubility due to the ionizable morpholine nitrogen [2]. This offers a potential advantage in formulations and biological assays requiring higher solubility.

Physicochemical Properties Solubility ADME

Primary Application Scenarios for 4-(5-Chloro-3-fluoropyridin-2-yl)morpholine Based on Scientific Evidence


Synthesis of High-Potency, Selective ATM and BTK Kinase Inhibitors

This scenario is directly supported by the evidence from Section 3. The 4-(5-chloro-3-fluoropyridin-2-yl)morpholine substructure is a key component in patented molecules exhibiting nanomolar inhibition of ATM (IC50 = 1 nM) and high selectivity for BTK over EGFR (7.60 nM vs. 50,000 nM) [5]. Researchers and process chemists should procure this specific building block to faithfully reproduce the exact structures described in US Patents 10,457,677 and 10,266,513, ensuring the replication of the disclosed potency and selectivity profiles. Substituting a similar, non-identical halogenated pyridine would invalidate the patent reference and likely lead to a significant loss of activity [6].

Exploratory Medicinal Chemistry for CNS-Targeted Disorders

As inferred from broader patent literature, morpholino-pyridine derivatives are commonly explored as ligands for central nervous system (CNS) targets, including norepinephrine reuptake and KCNQ potassium channels [5]. The combination of a halogenated pyridine for potency and a morpholine ring for modulating CNS drug-like properties makes 4-(5-chloro-3-fluoropyridin-2-yl)morpholine a rational and validated starting point for synthesizing new analogs for screening in models of depression, anxiety, and epilepsy [6]. Its use aligns with established medicinal chemistry strategies for CNS drug discovery.

Investigating Herbicidal and Agrochemical Applications

The 5-chloro-3-fluoropyridin-2-yloxy motif, which can be synthesized from this building block, is a well-documented pharmacophore in commercial herbicides, such as derivatives of propionic acid with proven herbicidal activity [5]. Procuring 4-(5-chloro-3-fluoropyridin-2-yl)morpholine provides a direct entry point to explore novel herbicidal candidates. This is a high-value application area distinct from pharmaceutical research, demonstrating the compound's versatile utility in a different, large-scale industrial sector [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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